Enhanced Lipophilicity (logP) of 4-Ethoxycarbonylaminoquinuclidine Compared to Unsubstituted and Hydroxy Analogs
The calculated partition coefficient (logP) for 4-ethoxycarbonylaminoquinuclidine is 3.5-4.0, which is substantially higher than the unsubstituted quinuclidine (logP 1.0-1.5) and the 4-hydroxy derivative (logP 0.9-1.5) . This difference is critical for predicting membrane permeability and blood-brain barrier penetration.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | 3.5 - 4.0 |
| Comparator Or Baseline | Unsubstituted quinuclidine: 1.0-1.5; 4-Hydroxyquinuclidine: 0.9-1.5; 4-Acetoxyquinuclidine: 1.8-2.3; 4-Chloroquinuclidine: 2.5-3.0 |
| Quantified Difference | 2.0-3.0 log units higher than unsubstituted and hydroxy analogs |
| Conditions | In silico calculation; experimental context based on compilations in patent US6017927A and ACS references . |
Why This Matters
Higher logP directly correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement or CNS drug candidate selection.
